2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

概述

描述

作用机制

Target of Action

Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Thiazole derivatives can interact with their targets in various ways, potentially leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives can influence a range of biochemical pathways depending on their specific targets .

Pharmacokinetics

It is soluble in methanol , which may influence its bioavailability.

Result of Action

The effects would depend on the specific targets and pathways influenced by this compound .

Action Environment

It should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

生化分析

Biochemical Properties

The biochemical properties of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid are not fully understood yet. Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The exact nature of these interactions depends on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives can have diverse effects on cells, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Transport and Distribution

Research is needed to identify any transporters or binding proteins it interacts with, and to determine any effects on its localization or accumulation .

生物活性

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 117724-63-7) is a compound that has garnered attention due to its potential biological activities, particularly in agricultural and medicinal applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic uses.

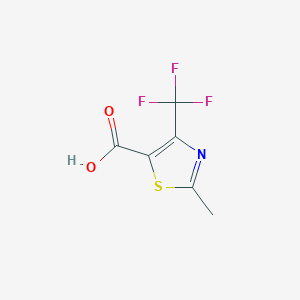

The compound has the following chemical structure:

- Molecular Formula : C6H4F3NO2S

- Molecular Weight : 215.16 g/mol

Antimicrobial Properties

This compound is noted for its role as an intermediate in the synthesis of thifluzamide, an agricultural fungicide. Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism involves disrupting cellular processes in fungi and bacteria, which is critical for its application in crop protection .

Toxicological Profile

The toxicity of this compound has been assessed through various studies:

These findings suggest that while the compound is effective against pathogens, caution is required to mitigate potential health risks during handling.

Agricultural Applications

A notable study highlighted the effectiveness of thifluzamide (synthesized from this compound) against fungal pathogens in crops. The compound's ability to inhibit spore germination and mycelial growth was documented, showcasing its utility in agricultural settings .

Medicinal Chemistry Insights

In medicinal chemistry research, derivatives of thiazole compounds have been explored for their anticancer properties. For example, certain thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. While direct studies on this compound are sparse, the existing literature suggests potential avenues for further investigation into its anticancer properties .

科学研究应用

Agricultural Applications

1.1. Bactericides

One of the primary applications of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is as an intermediate in the synthesis of agricultural bactericides. Specifically, it is a key precursor in the production of thifluzamide, a fungicide used to control various plant diseases. Thifluzamide exhibits broad-spectrum activity against fungal pathogens, making it valuable for crop protection.

- Case Study: Thifluzamide Production

- Synthesis Route : The synthesis involves chlorination of ethyl trifluoroacetoacetate followed by cyclization with thioacetamide. This method has been optimized to ensure high yield and purity of the final product .

- Yield and Efficiency : The three-step synthesis process yields over 91% recovery with a product purity exceeding 98.5%, demonstrating its industrial viability .

Pharmaceutical Applications

2.1. Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. The presence of the trifluoromethyl group enhances these properties, making this compound a candidate for developing new antimicrobial agents.

- Experimental Findings : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential use in developing new antibiotics .

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, and how do reaction conditions impact yield?

- Methodology : The compound is commonly synthesized via hydrolysis of its methyl ester precursor. A representative procedure involves:

Dissolving methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate in ethanol/water.

Adding aqueous NaOH and heating at 358 K for 1.5 hours.

Acidifying with HCl to pH = 1, followed by filtration and crystallization from ethyl acetate .

- Key Factors :

- Temperature : Elevated temperatures (358 K) accelerate hydrolysis but may risk decomposition.

- Solvent : Ethanol-water mixtures balance solubility and reactivity.

- Yield : Reported at 85% under optimized conditions .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Recommended Methods :

- X-ray Crystallography : Resolves crystal structure and confirms substituent positions (e.g., trifluoromethyl group orientation) .

- NMR Spectroscopy : H and C NMR verify proton environments and carbon backbone.

- HPLC : Assess purity (>95% by area normalization) .

- Melting Point : Consistency with literature values (e.g., 113–115°C for related analogs) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data between synthesized batches or literature reports?

- Approach :

Standardized Protocols : Use identical solvents and calibration standards (e.g., TMS for NMR).

Impurity Profiling : Employ LC-MS to identify side products (e.g., unhydrolyzed ester or decarboxylated derivatives).

Comparative Analysis : Cross-reference with high-quality crystallographic data to resolve ambiguities in substituent positioning .

Q. What strategies minimize side reactions during multi-step syntheses involving thiazole intermediates?

- Key Insights :

- Protecting Groups : Use temporary protection for carboxylic acid groups during thiazole ring formation to prevent unwanted nucleophilic attacks .

- Stepwise Optimization : Monitor intermediates via TLC or in-situ IR to isolate and purify reactive intermediates before subsequent steps.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of thiazole intermediates while reducing side-product formation .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Analysis :

- Electron-Withdrawing Effect : The -CF group increases electrophilicity at the carboxylic acid moiety, enhancing reactivity toward amines or alcohols.

- Steric Effects : The bulky -CF group may hinder nucleophilic access, requiring catalysts (e.g., DCC/DMAP) for efficient coupling .

- Experimental Validation : Kinetic studies comparing reaction rates with non-fluorinated analogs can quantify electronic vs. steric contributions.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

- CAS Number : 117724-63-7

- Molecular Formula: C₆H₄F₃NO₂S

- Molecular Weight : 211.16 g/mol .

Synthesis : The compound is synthesized via alkaline hydrolysis of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, yielding 85% under optimized conditions .

Applications : A versatile intermediate in pharmaceuticals and agrochemicals, leveraging its trifluoromethyl group for enhanced metabolic stability and electronic effects .

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Acidity: The trifluoromethyl group in the target compound lowers the pKa (~2.5–3.0) compared to non-fluorinated analogs (e.g., 4-methyl-2-phenyl analog, pKa ~3.5–4.0) due to electron withdrawal .

- Lipophilicity : The -CF₃ group increases logP (~1.8) relative to phenyl-substituted analogs (logP ~2.5 for difluorophenyl analog) .

- Thermal Stability : The target compound melts at 237–238°C, comparable to phenyl-substituted derivatives (e.g., 4-methyl-2-phenyl analog: 214–215°C) .

准备方法

Chlorination-Cyclization-Hydrolysis Cascade

Reaction Overview

The most widely documented method involves a three-step sequence starting from trifluoroacetic ethyl acetoacetate. This approach, detailed in patents CN104672168A and CN104672168B, proceeds via:

-

Chlorination with sulfuryl chloride (SOCl).

-

Cyclization with thioacetamide in ethanol.

-

Hydrolysis under basic conditions followed by acidification .

Critical Parameters

-

Chlorination :

-

Cyclization :

-

Hydrolysis :

Performance Data

| Parameter | Embodiment 3 | Embodiment 4 |

|---|---|---|

| Yield | 92.2% | 91.7% |

| Purity (HPLC) | 98.7% | 99.0% |

| Melting Point | 163.5–165.0°C | 164.5–166.0°C |

This method’s robustness is attributed to precise stoichiometric control and efficient solvent recovery, making it scalable for industrial production .

Bromination-Mediated Synthesis

Alternative Pathway

Patent CN103145639B outlines a bromine-based route starting from trifluoroacetic ethyl acetoacetate:

-

Bromination with bromine (Br) to form 2-bromo and 2,2-dibromo intermediates.

-

Cyclization with thioacetamide in dimethylformamide (DMF) or ethyl acetate.

Optimization Highlights

-

Bromination :

-

Molar ratio of Br to substrate: 1–1.5:1.

-

Reaction temperature: 0–5°C to minimize side reactions.

-

-

Cyclization :

Representative Results

This method offers flexibility in solvent selection (DMF, ethyl acetate) but requires careful bromine handling due to its corrosive nature .

Direct Ester Hydrolysis

Simplified Protocol

A streamlined approach from PMC involves hydrolysis of methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate:

-

Saponification : NaOH (40% aqueous) in ethanol/water at 85°C (358 K) for 1.5 hours.

Key Advantages

-

Short Reaction Time : 1.5 hours vs. 10–18 hours for chlorination-based methods.

Limitations

-

Requires pre-synthesized ester precursor.

-

Less suitable for large-scale production due to intermediate availability .

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chlorination-Cyclization | 91–92% | >98% | High | Moderate |

| Bromination | 93% | 96% | Moderate | Low |

| Ester Hydrolysis | 85% | >95% | Low | High |

The chlorination-cyclization method remains the industry standard due to its balance of yield and scalability, while ester hydrolysis is preferred for small-scale laboratory synthesis .

属性

IUPAC Name |

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c1-2-10-4(6(7,8)9)3(13-2)5(11)12/h1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKJPVUFKQYMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363346 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117724-63-7 | |

| Record name | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。